LDL-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

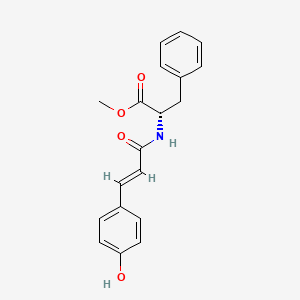

IUPAC Name |

methyl (2S)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJBWQGWPYQIAR-KQPPXVQYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501133665 | |

| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070954-24-3 | |

| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070954-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of LDL-IN-1, a Novel Inhibitor of ALK1-Mediated LDL Uptake

Audience: Researchers, scientists, and drug development professionals.

Abstract: Low-density lipoprotein (LDL) accumulation in the arterial wall is a critical initiating event in the pathogenesis of atherosclerosis. While the LDL receptor (LDLR) pathway is a well-established mechanism for LDL clearance, recent discoveries have unveiled an alternative pathway in endothelial cells mediated by the Activin A receptor-like type 1 (ALK1). This whitepaper introduces LDL-IN-1, a hypothetical, first-in-class small molecule inhibitor designed to selectively target the ALK1-mediated uptake of LDL. We will delve into the core mechanism of action of this compound, present hypothetical quantitative data characterizing its potency and efficacy, and provide detailed experimental protocols for its evaluation. This document serves as a technical guide for researchers interested in this novel therapeutic strategy for cardiovascular disease.

Introduction: Beyond the LDLR, a New Pathway for LDL Uptake

For decades, the LDLR has been considered the primary mediator of LDL cholesterol uptake from circulation. However, a significant observation has been that individuals lacking functional LDLR can still have high levels of LDL cholesterol that traverses the endothelium, suggesting the existence of alternative pathways.[1][2][3] A genome-wide RNAi screen in human endothelial cells identified Activin A receptor-like type 1 (ACVRL1), also known as ALK1, as a novel receptor that directly binds and mediates the uptake of LDL.[1][3][4][5]

ALK1 is a TGF-β type 1 receptor primarily expressed on endothelial cells.[1] It functions as a low-affinity, high-capacity receptor for LDL, becoming particularly relevant at the hypercholesterolemic concentrations often associated with atherosclerosis.[1][3] Unlike the LDLR pathway which primarily leads to lysosomal degradation of LDL, the ALK1-mediated pathway directs LDL through an unusual endocytic route that promotes transcytosis across the endothelial cell layer.[1][3] This process of LDL transport from the blood into the subendothelial space is a key initiating step in atherosclerotic plaque formation.[1][2] The discovery of the ALK1-LDL pathway presents a novel and attractive target for therapeutic intervention aimed at preventing the very first step of atherosclerosis.[2][4][5]

This guide focuses on this compound, a hypothetical selective inhibitor of the ALK1-LDL interaction.

Proposed Mechanism of Action of this compound

This compound is hypothesized to be a competitive antagonist of the ALK1 receptor. It is designed to bind to the extracellular domain of ALK1, thereby sterically hindering the binding of apolipoprotein B (ApoB) on the LDL particle. This inhibition is expected to reduce the ALK1-mediated endocytosis and subsequent transcytosis of LDL across endothelial cells, without interfering with the canonical LDLR pathway or the essential BMP9 signaling of ALK1.[6]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the ALK1-mediated LDL uptake and transcytosis pathway and the proposed point of inhibition by this compound.

References

- 1. Genome-wide RNAi screen reveals ALK1 mediates LDL uptake and transcytosis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medindia.net [medindia.net]

- 3. Genome-wide RNAi screen reveals ALK1 mediates LDL uptake and transcytosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting ALK1 to lower LDL-c is a potential new therapeutic strategy - - PACE-CME [pace-cme.org]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of LDL-IN-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and synthesis of LDL-IN-1, a dual-action small molecule with potential applications in atherosclerosis research. This compound exhibits inhibitory activity against both copper-mediated low-density lipoprotein (LDL) oxidation and the enzymes Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) and -2 (ACAT-2). This whitepaper details the discovery, synthesis, and biological evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its synthesis and mechanism of action.

Introduction

The oxidation of low-density lipoprotein (LDL) and the accumulation of cholesterol esters within macrophages in the arterial wall are critical events in the pathogenesis of atherosclerosis. Oxidized LDL (oxLDL) is taken up by scavenger receptors on macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. Acyl-CoA:cholesterol acyltransferase (ACAT) is a key intracellular enzyme that esterifies free cholesterol into cholesteryl esters for storage in lipid droplets, contributing to foam cell formation. Therefore, inhibition of both LDL oxidation and ACAT activity represents a promising therapeutic strategy for the prevention and treatment of atherosclerosis. This compound has emerged as a noteworthy compound that targets both of these processes.

Discovery of this compound

This compound, also referred to as Compound 1 in some literature, was identified as a derivative of cinnamic acid with potent biological activities. The discovery was the result of a targeted synthesis and screening effort to identify novel compounds with anti-atherosclerotic properties. The initial publication by Lee and colleagues in 2004 described the synthesis of a series of cinnamic acid derivatives and their evaluation as inhibitors of LDL oxidation and ACAT enzymes.[1]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (S)-methyl 2-(3-(4-fluorophenyl)acrylamido)-3-(1H-indol-3-yl)propanoate |

| CAS Number | 615264-52-3 |

| Molecular Formula | C21H20FN3O3 |

| Molecular Weight | 381.40 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity

This compound demonstrates a dual mechanism of action relevant to the prevention of atherosclerosis. It acts as an antioxidant, inhibiting the copper-mediated oxidation of LDL, and as a competitive inhibitor of both ACAT-1 and ACAT-2.

Quantitative Data

The following table summarizes the key in vitro biological activities of this compound.

| Assay | Target | IC50 (μM) | Reference |

| LDL Oxidation | Copper-mediated LDL oxidation | 52 | [1] |

| ACAT Inhibition | ACAT-1 and ACAT-2 | 60 | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward amidation reaction between 4-fluorocinnamic acid and the methyl ester of L-tryptophan.

Logical Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Fluorocinnamic Acid

This step can be achieved via a Knoevenagel condensation.

-

To a solution of 4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (5 volumes), add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-fluorocinnamic acid.

Step 2: Synthesis of L-Tryptophan Methyl Ester Hydrochloride

-

Suspend L-tryptophan (1 equivalent) in methanol (10 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain L-tryptophan methyl ester hydrochloride as a solid.

Step 3: Amide Coupling to form this compound

-

To a solution of 4-fluorocinnamic acid (1 equivalent) in dichloromethane (DCM) at 0°C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of L-tryptophan methyl ester hydrochloride (1 equivalent) and triethylamine (1.5 equivalents) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Protocols for Biological Evaluation

Inhibition of Copper-Mediated LDL Oxidation

The antioxidant activity of this compound is assessed by its ability to inhibit the formation of thiobarbituric acid reactive substances (TBARS) during copper-induced LDL oxidation.

Protocol:

-

Isolate human LDL from the plasma of healthy donors by sequential ultracentrifugation.

-

Dialyze the isolated LDL against phosphate-buffered saline (PBS) containing EDTA to remove any contaminating metal ions.

-

Determine the protein concentration of the LDL solution using a standard protein assay (e.g., Bradford or Lowry assay).

-

In a microtiter plate, incubate LDL (100 µg/mL) with varying concentrations of this compound (dissolved in DMSO) in PBS at 37°C.

-

Initiate the oxidation by adding a fresh solution of copper (II) sulfate (CuSO4) to a final concentration of 5 µM.

-

Incubate the mixture at 37°C for 4 hours.

-

Stop the reaction by adding EDTA.

-

Measure the formation of TBARS by adding thiobarbituric acid (TBA) reagent and heating at 95°C for 30 minutes.

-

Measure the absorbance of the resulting pink chromogen at 532 nm.

-

Calculate the percentage inhibition of LDL oxidation for each concentration of this compound and determine the IC50 value.

Inhibition of ACAT-1 and ACAT-2 Activity

The inhibitory effect of this compound on ACAT activity is determined by measuring the formation of cholesteryl-[14C]oleate from cholesterol and [14C]oleoyl-CoA in a microsomal preparation.

Protocol:

-

Prepare microsomes from a suitable source, such as cultured cells (e.g., CHO cells) overexpressing human ACAT-1 or ACAT-2, or from tissue homogenates.

-

Determine the protein concentration of the microsomal preparation.

-

In a reaction tube, pre-incubate the microsomes (50 µg of protein) with varying concentrations of this compound (dissolved in DMSO) in an assay buffer containing bovine serum albumin (BSA) and cholesterol at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding [14C]oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding a mixture of chloroform/methanol (2:1, v/v).

-

Extract the lipids into the chloroform phase.

-

Separate the cholesteryl-[14C]oleate from unreacted [14C]oleoyl-CoA by thin-layer chromatography (TLC).

-

Quantify the amount of cholesteryl-[14C]oleate formed using a scintillation counter.

-

Calculate the percentage inhibition of ACAT activity for each concentration of this compound and determine the IC50 value.

Mechanism of Action

Signaling Pathway of ACAT Inhibition

Caption: Effect of ACAT inhibition by this compound.

By inhibiting ACAT, this compound prevents the esterification of free cholesterol. This leads to a decrease in the storage of cholesteryl esters in lipid droplets, thereby reducing the potential for foam cell formation. Furthermore, the accumulation of intracellular free cholesterol can upregulate pathways involved in cholesterol efflux, such as the ATP-binding cassette transporters A1 and G1 (ABCA1/G1), promoting the removal of cholesterol from macrophages.

Experimental Evaluation Workflow

Caption: Workflow for the evaluation of this compound.

Conclusion

This compound is a synthetically accessible small molecule with a dual mode of action that targets key pathological processes in atherosclerosis. Its ability to inhibit both LDL oxidation and ACAT enzymes makes it a valuable tool for in vitro studies of atherosclerosis and a potential lead compound for the development of novel anti-atherosclerotic agents. The detailed protocols and data presented in this whitepaper provide a comprehensive resource for researchers in the field of cardiovascular drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

LDL-IN-1: A Dual-Action Modulator of Atherosclerosis-Related Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

LDL-IN-1 is a synthetic cinnamic acid derivative that has demonstrated notable biological activity in pathways centrally implicated in the pathogenesis of atherosclerosis. This small molecule exhibits a dual mechanism of action, functioning as both an antioxidant and an inhibitor of key enzymes involved in cholesterol metabolism. Its potential as a research tool and a lead compound for the development of anti-atherosclerotic therapies warrants a detailed examination of its biological activity, molecular targets, and the experimental methodologies used for its characterization.

Core Biological Activities and Molecular Targets

This compound's primary biological functions are the inhibition of copper-mediated low-density lipoprotein (LDL) oxidation and the enzymatic activity of Acyl-CoA:cholesterol acyltransferase (ACAT) isoforms 1 and 2. These activities position this compound as a molecule of interest in the study of atherosclerosis, a disease process in which both LDL oxidation and cholesterol ester accumulation are critical events.

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been quantified, providing essential data for its application in experimental settings.

| Biological Activity | Target | IC50 Value | Reference |

| Antioxidant | Copper-mediated LDL oxidation | 52 μM | [1][2] |

| Enzyme Inhibition | Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) | ~60 μM | [1][2] |

| Enzyme Inhibition | Acyl-CoA:cholesterol acyltransferase-2 (ACAT-2) | ~60 μM | [1][2] |

Signaling Pathways and Experimental Workflows

To fully appreciate the biological context of this compound's activity, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used to characterize its effects.

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for the characterization of this compound.

Inhibition of Copper-Mediated LDL Oxidation

This assay measures the ability of a compound to prevent the oxidation of LDL induced by copper ions.

1. Isolation of LDL:

-

Human low-density lipoprotein (LDL) is isolated from the plasma of healthy donors by sequential ultracentrifugation.

-

The purity of the isolated LDL is confirmed by agarose gel electrophoresis.

-

The protein concentration of the LDL preparation is determined using a standard protein assay (e.g., Lowry method).

2. Oxidation Assay:

-

LDL (typically at a final concentration of 100-200 µg/mL) is incubated in phosphate-buffered saline (PBS) at 37°C.

-

Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the LDL solution and pre-incubated for a short period.

-

The oxidation reaction is initiated by the addition of a solution of copper (II) sulfate (CuSO₄) to a final concentration of 5-10 µM.

-

The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Alternatively, the formation of thiobarbituric acid reactive substances (TBARS), a measure of lipid peroxidation end-products, can be quantified at the end of the incubation period.

3. Data Analysis:

-

The rate of LDL oxidation or the amount of TBARS formed is plotted against the concentration of this compound.

-

The IC50 value, the concentration of this compound that inhibits LDL oxidation by 50%, is determined from the dose-response curve.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This cell-based assay quantifies the inhibition of ACAT activity by measuring the formation of cholesteryl esters.

1. Cell Culture and Treatment:

-

A suitable cell line expressing human ACAT-1 or ACAT-2 (e.g., transfected CHO cells or a human cell line like HepG2) is cultured under standard conditions.

-

Cells are plated in multi-well plates and allowed to adhere.

-

The cells are then incubated with varying concentrations of this compound for a specified period.

2. Measurement of Cholesteryl Ester Formation:

-

A radiolabeled fatty acid, typically [¹⁴C]oleate complexed to bovine serum albumin (BSA), is added to the culture medium.

-

The cells are incubated to allow for the uptake of the radiolabeled oleate and its incorporation into cholesteryl esters by ACAT.

-

After the incubation period, the cells are washed to remove unincorporated [¹⁴C]oleate.

3. Lipid Extraction and Analysis:

-

The total cellular lipids are extracted using a solvent system such as hexane/isopropanol.

-

The lipid extract is dried and then redissolved in a small volume of a suitable solvent.

-

The different lipid classes (including free fatty acids, triglycerides, and cholesteryl esters) are separated by thin-layer chromatography (TLC).

-

The amount of radioactivity in the cholesteryl ester spot is quantified using a scintillation counter or phosphorimager.

4. Data Analysis:

-

The amount of radiolabeled cholesteryl ester formed is normalized to the total cellular protein content.

-

The percentage of inhibition of ACAT activity is calculated for each concentration of this compound relative to a vehicle control.

-

The IC50 value is determined from the resulting dose-response curve.

Conclusion

This compound represents a valuable pharmacological tool for investigating the intricate roles of LDL oxidation and cholesterol esterification in the development and progression of atherosclerosis. Its well-defined dual-action mechanism, coupled with quantifiable inhibitory activities, makes it a suitable compound for in vitro and cell-based studies aimed at dissecting these critical pathological processes. The experimental protocols outlined provide a robust framework for the further characterization of this compound and other novel compounds targeting these pathways in the pursuit of new anti-atherosclerotic therapies.

References

LDL-IN-1: A Dual-Action Modulator of Cellular Lipid Homeostasis and Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LDL-IN-1 is a small molecule compound identified as a dual-action agent with potential applications in anti-atherosclerotic research.[1] Its primary mechanisms of action are the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) enzymes and the prevention of copper-mediated low-density lipoprotein (LDL) oxidation.[1] By targeting these key processes, this compound offers a potential therapeutic strategy to mitigate the progression of atherosclerosis, a disease characterized by the accumulation of cholesterol-laden foam cells in the arterial wall and oxidative stress. This technical guide provides a comprehensive overview of the signaling pathways and mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Quantitative Data

The inhibitory potency of this compound has been quantified for its primary targets. These values are crucial for experimental design and for comparing its efficacy with other compounds.

| Target | Activity | IC50 Value | Reference |

| Copper-mediated LDL oxidation | Antioxidant | 52 µM | [1] |

| Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) | Inhibition | 60 µM | [1] |

| Acyl-CoA:cholesterol acyltransferase-2 (ACAT-2) | Inhibition | 60 µM | [1] |

Signaling Pathway and Mechanism of Action

The signaling pathway of this compound is centered on two distinct but complementary activities: the inhibition of cholesterol esterification and the reduction of oxidative stress.

Direct Effects of this compound

This compound directly interacts with and inhibits two key molecular players involved in lipid metabolism and oxidative modification:

-

Inhibition of ACAT-1 and ACAT-2: this compound acts as a non-selective inhibitor of both ACAT-1 and ACAT-2.[1] These enzymes are responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters within cells, a critical step in the formation of foam cells, which are a hallmark of atherosclerotic plaques.

-

Antioxidant Activity: this compound exhibits antioxidant properties by inhibiting the copper-mediated oxidation of LDL.[1] Oxidized LDL (oxLDL) is a key pathogenic molecule in atherosclerosis, promoting inflammation, endothelial dysfunction, and the uptake of cholesterol by macrophages, leading to foam cell formation.

Downstream Consequences of ACAT Inhibition

The inhibition of ACAT-1 and ACAT-2 by this compound is expected to trigger a cascade of downstream cellular events that collectively contribute to its anti-atherosclerotic potential. While these effects have been documented for ACAT inhibitors in general, further research is needed to specifically attribute them to this compound.

-

Reduction of Foam Cell Formation: By blocking the esterification of cholesterol, this compound prevents the excessive accumulation of cholesteryl esters in macrophages. This is a primary mechanism for inhibiting the transformation of macrophages into lipid-laden foam cells.

-

Modulation of Cellular Cholesterol Homeostasis: The inhibition of ACAT leads to an increase in the intracellular pool of free cholesterol. This can have several consequences:

-

Increased Cholesterol Efflux: Elevated free cholesterol can activate pathways that promote the efflux of cholesterol from the cell to HDL acceptors, a key process in reverse cholesterol transport.

-

Regulation of Cholesterol Synthesis and Uptake: An increase in intracellular free cholesterol can lead to the downregulation of cholesterol biosynthesis and the expression of LDL receptors, thereby reducing further cholesterol uptake.

-

-

Potential Anti-inflammatory Effects: The accumulation of cholesteryl esters and the formation of foam cells are associated with pro-inflammatory responses within the atherosclerotic plaque. By preventing foam cell formation, this compound may indirectly attenuate these inflammatory signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's activity.

ACAT Inhibition Assay (In Vitro)

This protocol describes a common method for measuring the inhibitory activity of compounds against ACAT enzymes using a fluorescent cholesterol analog.

Materials:

-

Recombinant human ACAT-1 or ACAT-2 enzyme

-

NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)-23,24-Bisnor-5-Cholen-3β-ol)

-

Oleoyl-CoA

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT)

-

This compound or other test compounds

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well black microplate, add the assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Add the recombinant ACAT enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Add NBD-cholesterol and Oleoyl-CoA to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., isopropanol).

-

Measure the fluorescence of the resulting NBD-cholesteryl ester at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Copper-Mediated LDL Oxidation Assay

This protocol outlines a method to assess the antioxidant activity of this compound by measuring the formation of conjugated dienes in LDL upon copper-induced oxidation.

Materials:

-

Human LDL, isolated by ultracentrifugation

-

PBS (phosphate-buffered saline)

-

CuSO₄ (copper sulfate) solution

-

This compound or other test compounds

-

DMSO (for dissolving compounds)

-

UV-Vis spectrophotometer

Procedure:

-

Dialyze the isolated human LDL against PBS to remove any EDTA.

-

Prepare a stock solution of this compound in DMSO.

-

In a quartz cuvette, add a solution of LDL in PBS.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the cuvette and mix gently.

-

Initiate the oxidation reaction by adding a solution of CuSO₄ to a final concentration of, for example, 5-10 µM.

-

Immediately start monitoring the change in absorbance at 234 nm over time using a UV-Vis spectrophotometer. The increase in absorbance at this wavelength corresponds to the formation of conjugated dienes, an early marker of lipid peroxidation.

-

Record the absorbance at regular intervals until the reaction reaches its maximum velocity and then plateaus.

-

From the kinetic profiles, determine the lag phase (the time before rapid oxidation begins). The antioxidant activity is proportional to the extension of the lag phase.

-

Calculate the percentage of inhibition of oxidation for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound presents a promising dual-pronged approach for combating key events in the pathogenesis of atherosclerosis. Its ability to inhibit both ACAT-1 and ACAT-2, coupled with its antioxidant properties, positions it as a valuable tool for research in cardiovascular disease. The detailed understanding of its mechanism of action, supported by robust quantitative data and standardized experimental protocols, is essential for the further development and evaluation of this compound and similar compounds as potential therapeutic agents. Future research should focus on elucidating the specific downstream signaling consequences of this compound in relevant cell types and in vivo models of atherosclerosis to fully realize its therapeutic potential.

References

An In-depth Technical Guide to LDL-IN-1: Early Studies and Literature

An important note for our readers: Despite a comprehensive search of available scientific literature, no specific molecule or compound designated "LDL-IN-1" has been identified. The following guide is a synthesized resource based on foundational and early-stage research in the broader field of Low-Density Lipoprotein (LDL) biology, cholesterol metabolism, and the development of related assays. This document is intended to serve as a foundational reference for researchers, scientists, and drug development professionals interested in the general principles and methodologies that would be applied to the study of a hypothetical LDL-targeting inhibitor, herein referred to as "this compound".

Introduction to LDL and its Role in Disease

Low-density lipoprotein (LDL) is a critical carrier of cholesterol in the bloodstream, responsible for transporting it from the liver to peripheral tissues for essential cellular functions like membrane synthesis and hormone production. Each LDL particle consists of a core of cholesterol esters and triglycerides, enveloped by phospholipids and a single copy of apolipoprotein B100 (apoB100). The apoB100 protein is crucial for the structural integrity of the LDL particle and its recognition by the LDL receptor (LDLR) on cell surfaces.

The uptake of LDL by cells is primarily mediated by the LDL receptor through a process called receptor-mediated endocytosis.[1] This process is vital for maintaining cholesterol homeostasis. However, an excess of circulating LDL can lead to its accumulation in the arterial walls, a key initiating event in the development of atherosclerosis, which can lead to heart attacks and strokes.[2] Consequently, the mechanisms governing LDL uptake and metabolism are significant therapeutic targets for cardiovascular diseases.

Hypothetical Mechanism of Action for "this compound"

Based on the existing understanding of LDL metabolism, a hypothetical inhibitor like "this compound" could function through several mechanisms to modulate LDL levels or its pathological effects. These could include:

-

Inhibition of LDL-LDLR Interaction: "this compound" could directly bind to apoB100 on LDL particles or to the LDL receptor, preventing their interaction and subsequent cellular uptake.

-

Modulation of LDLR Expression or Recycling: The compound might influence the signaling pathways that regulate the expression of the LDL receptor on the cell surface or interfere with its recycling process after endocytosis.

-

Inhibition of LDL Oxidation: Oxidized LDL (ox-LDL) is particularly atherogenic. "this compound" could possess antioxidant properties that prevent the modification of LDL particles.

-

Interference with Intracellular Cholesterol Trafficking: The inhibitor could affect the downstream processing of cholesterol within the cell after LDL uptake.

The following sections will detail the experimental approaches that would be necessary to characterize such a hypothetical inhibitor.

Key Experimental Protocols for Characterizing an LDL Inhibitor

The characterization of a novel LDL inhibitor would involve a series of in vitro and cell-based assays to determine its efficacy, potency, and mechanism of action.

LDL Uptake Assays

These assays are fundamental to assessing the ability of a compound to inhibit the cellular internalization of LDL.

Methodology: Fluorescently Labeled LDL Uptake Assay

This is a common method to visualize and quantify LDL uptake by cultured cells.[3][4]

-

Cell Culture: Human cell lines relevant to cholesterol metabolism, such as hepatic carcinoma cells (e.g., HepG2) or macrophages (e.g., THP-1), are cultured in appropriate media.[4][5]

-

Labeling of LDL: Human LDL is conjugated with a fluorescent dye, such as DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) or a pH-sensitive dye like pHrodo Red.[4][6]

-

Treatment: Cells are pre-incubated with varying concentrations of the test compound ("this compound") for a specified period.

-

LDL Incubation: Fluorescently labeled LDL is then added to the cell culture and incubated to allow for uptake.

-

Quantification: The amount of internalized LDL can be quantified using several methods:

-

Fluorescence Microscopy: To visualize the cellular localization of the labeled LDL.[3]

-

Flow Cytometry: To measure the fluorescence intensity of individual cells.

-

Plate-based Fluorometry: To determine the total fluorescence in cell lysates.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor.

LDL Receptor Binding Assays

To determine if an inhibitor acts by blocking the interaction between LDL and its receptor, a binding assay is essential.

Methodology: Competitive Binding Assay

-

Cell Preparation: Cells expressing the LDL receptor (e.g., HepG2) are seeded in multi-well plates.

-

Radiolabeling of LDL: LDL is labeled with a radioactive isotope, typically Iodine-125 (¹²⁵I).[7]

-

Competition: Cells are incubated with a constant concentration of ¹²⁵I-LDL in the presence of increasing concentrations of the unlabeled test compound ("this compound").

-

Washing and Lysis: After incubation, unbound ¹²⁵I-LDL is washed away, and the cells are lysed.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The data is used to calculate the inhibitory constant (Ki), which represents the affinity of the inhibitor for the LDL receptor.

Cell Viability and Cytotoxicity Assays

It is crucial to ensure that the observed inhibition of LDL uptake is not due to general cellular toxicity.

Methodology: MTT or MTS Assay

-

Cell Treatment: Cells are treated with a range of concentrations of the test compound.

-

Reagent Incubation: After the treatment period, a tetrazolium salt (e.g., MTT or MTS) is added to the cells. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Quantification: The absorbance of the formazan product is measured using a spectrophotometer.

-

Data Analysis: The results are expressed as a percentage of cell viability compared to an untreated control.

Signaling Pathways and Experimental Workflows

The regulation of LDL metabolism is complex, involving multiple signaling pathways. Understanding how a potential inhibitor interacts with these pathways is key to elucidating its mechanism of action.

LDL Receptor-Mediated Endocytosis Pathway

This is the primary pathway for LDL clearance from the circulation.

Caption: LDL Receptor-Mediated Endocytosis Pathway.

Experimental Workflow for "this compound" Characterization

A logical workflow is essential for the systematic evaluation of a potential LDL inhibitor.

Caption: Experimental Workflow for "this compound" Characterization.

Quantitative Data Summary (Hypothetical)

For a hypothetical early-stage LDL inhibitor, the following table structure would be used to summarize key quantitative data.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 (LDL Uptake) | 5.2 µM | DiI-LDL Uptake | HepG2 | [Hypothetical Study 1] |

| Ki (LDLR Binding) | 2.8 µM | ¹²⁵I-LDL Competitive Binding | HepG2 | [Hypothetical Study 2] |

| CC50 (Cytotoxicity) | > 100 µM | MTT Assay | HepG2 | [Hypothetical Study 1] |

Conclusion and Future Directions

While "this compound" remains a hypothetical construct at present, the methodologies and principles outlined in this guide provide a robust framework for the discovery and characterization of novel inhibitors of LDL metabolism. Future research in this area will likely focus on identifying more specific and potent modulators of the LDL pathway, with the ultimate goal of developing new therapies to combat cardiovascular disease. The continued development of advanced imaging techniques and high-throughput screening platforms will undoubtedly accelerate these efforts.

References

- 1. udshealth.com [udshealth.com]

- 2. Cholesterol - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. History of Discovery: The LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LDL-IN-1: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDL-IN-1, also identified as 4-hydroxycinnamic acid (L-phenylalanine methyl ester) amide, is a synthetic compound with demonstrated potential as an anti-atherosclerotic agent.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and biological activities, with a focus on its dual mechanism of action as an antioxidant and an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The information presented herein is intended to support further research and drug development efforts in the field of cardiovascular disease.

Chemical Properties and Structure

This compound is a derivative of cinnamic acid, an organic compound widely found in the plant kingdom. Its chemical identity is well-defined, with specific properties that contribute to its biological function.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (S)-methyl 2-(3-(4-hydroxyphenyl)acrylamido)-3-phenylpropanoate | N/A |

| Synonyms | 4-hydroxycinnamic acid (l-phenylalanine methyl ester) amide, Compound 1 | [1][2] |

| CAS Number | 615264-52-3 | N/A |

| Molecular Formula | C₁₉H₁₉NO₄ | N/A |

| Molecular Weight | 325.36 g/mol | N/A |

| SMILES | O=C(N--INVALID-LINK--C(OC)=O)/C=C/C2=CC=C(O)C=C2 | N/A |

| Appearance | Solid | N/A |

| Purity | ≥98% | N/A |

Biological Activity and Mechanism of Action

This compound exhibits two primary biological activities that are pertinent to the prevention of atherosclerosis: antioxidant activity and inhibition of the ACAT enzymes.

Antioxidant Activity

This compound has been shown to be an effective antioxidant, specifically against the copper-mediated oxidation of low-density lipoprotein (LDL).[1][2] The oxidation of LDL is a critical initiating event in the development of atherosclerosis. Oxidized LDL is taken up by macrophages, leading to the formation of foam cells and the subsequent development of atherosclerotic plaques. By inhibiting LDL oxidation, this compound can potentially prevent this cascade of events.

ACAT Inhibition

In addition to its antioxidant properties, this compound is an inhibitor of both ACAT-1 and ACAT-2.[1][2] These enzymes are responsible for the esterification of cholesterol within cells, a process that contributes to the accumulation of cholesterol in macrophages and the formation of foam cells. By inhibiting ACAT, this compound can reduce the storage of cholesterol in these cells, thereby impeding the progression of atherosclerosis.

Furthermore, this compound has been observed to inhibit the decrease of High-Density Lipoprotein (HDL) particle size in the presence of LDL, suggesting a potential role in maintaining the protective functions of HDL.[2]

Table 2: Quantitative Biological Activity of this compound

| Activity | IC₅₀ / Effective Concentration | Source |

| Inhibition of Copper-Mediated LDL Oxidation | 52 µM | [1][2] |

| Inhibition of human ACAT-1 | ~60 µM | [1][2] |

| Inhibition of human ACAT-2 | ~60 µM | [1][2] |

| Inhibition of HDL Particle Size Decrease | 307 µM | [2] |

Signaling Pathway and Mechanism of Action

The dual mechanism of action of this compound in the context of atherosclerosis can be visualized as follows:

Caption: Mechanism of action of this compound in preventing atherosclerosis.

Experimental Protocols

The following are representative experimental protocols for the key assays used to characterize the biological activity of this compound. These are based on standard methodologies in the field.

Synthesis of this compound (4-hydroxycinnamic acid (l-phenylalanine methyl ester) amide)

The synthesis of this compound involves the coupling of 4-hydroxycinnamic acid and L-phenylalanine methyl ester. A general procedure would be as follows:

-

Activation of 4-hydroxycinnamic acid: 4-hydroxycinnamic acid is dissolved in a suitable organic solvent (e.g., dimethylformamide). A coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) are added to the solution to form an active ester.

-

Coupling Reaction: L-phenylalanine methyl ester hydrochloride is neutralized with a base (e.g., triethylamine) and then added to the activated 4-hydroxycinnamic acid solution. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated byproducts. The filtrate is then diluted with an organic solvent and washed successively with an acidic solution, a basic solution, and brine. The organic layer is dried over a desiccating agent, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Inhibition of Copper-Mediated LDL Oxidation Assay

This assay measures the ability of a compound to prevent the oxidation of LDL induced by copper ions.

-

LDL Isolation: Human LDL is isolated from the plasma of healthy donors by sequential ultracentrifugation.

-

Oxidation Reaction: LDL is diluted in phosphate-buffered saline (PBS) to a final concentration of 0.1 mg/mL. The LDL solution is then incubated with various concentrations of this compound (or a vehicle control) for a short period at 37°C.

-

Initiation of Oxidation: Oxidation is initiated by the addition of a solution of copper sulfate (CuSO₄) to a final concentration of 5 µM.

-

Monitoring Oxidation: The formation of conjugated dienes, a marker of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Data Analysis: The lag time before the rapid propagation of oxidation is determined for each concentration of this compound. The IC₅₀ value is calculated as the concentration of this compound that produces a 50% increase in the lag time compared to the control.

ACAT Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the ACAT enzyme.

-

Enzyme Source: Microsomes containing ACAT-1 or ACAT-2 are prepared from cultured cells (e.g., human macrophages for ACAT-1, or genetically engineered cells overexpressing the specific isoform).

-

Assay Reaction: The microsomal preparation is pre-incubated with various concentrations of this compound (or a vehicle control) on ice.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of a substrate mixture containing [¹⁴C]-oleoyl-CoA and cholesterol in a suitable buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Extraction and Separation: The reaction is stopped by the addition of a mixture of chloroform and methanol. The lipids are extracted, and the cholesteryl esters are separated from the free fatty acids by thin-layer chromatography (TLC).

-

Quantification: The amount of [¹⁴C]-cholesteryl ester formed is quantified by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined as the concentration that inhibits 50% of the enzyme activity.

Experimental Workflow for Evaluating this compound

Caption: A generalized experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a promising synthetic molecule with a dual mechanism of action that targets key pathological processes in atherosclerosis. Its ability to inhibit both LDL oxidation and the ACAT enzymes makes it an attractive candidate for further investigation as a potential therapeutic agent for cardiovascular disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to develop novel anti-atherosclerotic therapies.

References

An In-Depth Technical Guide on the In Vitro and In Vivo Effects of Low-Density Lipoprotein (LDL) and its Modulation

Disclaimer: The following guide provides a comprehensive overview of the in vitro and in vivo effects of Low-Density Lipoprotein (LDL) and its modified forms, based on available scientific literature. No specific information was found for a compound designated "LDL-IN-1" in the provided search results. Therefore, this document focuses on the broader topic of LDL's biological impact and the effects of its modulation.

Introduction

Low-Density Lipoprotein (LDL) is a critical transporter of cholesterol in the bloodstream, delivering it to cells for essential functions such as membrane synthesis and hormone production.[1][2] However, elevated levels of LDL cholesterol (LDL-C) are a primary risk factor for the development of atherosclerotic cardiovascular disease (ASCVD).[3][4] This guide details the multifaceted effects of LDL and its modified forms, such as oxidized LDL (oxLDL), at the cellular and systemic levels, and explores the mechanisms of therapeutic interventions aimed at lowering LDL-C.

I. In Vitro Effects of LDL and Modified LDL

The cellular effects of LDL and its modified forms have been extensively studied in various cell culture models. These studies have elucidated the molecular mechanisms underlying LDL's contribution to pathological processes like atherosclerosis.

Effects on Endothelial Cells

Endothelial cells, which form the inner lining of blood vessels, are directly exposed to circulating lipoproteins. High levels of LDL and the presence of oxLDL can induce endothelial dysfunction, a key initiating event in atherosclerosis.

Table 1: In Vitro Effects of LDL and oxLDL on Endothelial Cells

| Parameter | Cell Type | Treatment | Concentration | Observed Effect | Reference |

| Proliferation | Human Aortic Endothelial Cells (HAECs) | LDL | 250 mg/dL | Inhibition | [5] |

| Proliferation & Motility | Human Coronary Artery Endothelial Cells (HCAEC) | oxLDL | Not specified | Significant inhibition | [6] |

| Gene Expression (VEGF, VEGFR2, Ang1, Ang2) | Human Aortic Endothelial Cells (HAECs) | oxLDL | 50 µg/mL | No significant change | [5] |

| Gene Expression (VEGF, VEGFR2, Ang1, Ang2) | Human Aortic Endothelial Cells (HAECs) | LDL | 250 mg/dL vs 50 mg/dL | No significant change | [5] |

Effects on Macrophages

Macrophages play a central role in the progression of atherosclerosis by taking up modified LDL and transforming into foam cells, a hallmark of atherosclerotic plaques.

Table 2: In Vitro Effects of Modified LDL on Macrophages

| Parameter | Cell Type | Treatment | Concentration | Observed Effect | Reference |

| Apoptosis & ROS Generation | THP-1 derived macrophages | Mox-LDL | 100 µg/ml | No effect | [7] |

| TNF-α Secretion | THP-1 derived M0, M1, M2-MΦs | Mox-LDL | 100 µg/ml | No significant effect | [7] |

| Cholesterol Efflux (to apoA-I) | Primary macrophages | Acetylated LDL (AcLDL) | Not specified | Greater efflux compared to LDL | [8] |

| Cholesterol Efflux (to HDL) | Primary macrophages | LDL | Not specified | Preferential efflux compared to AcLDL | [8] |

Effects on Hepatic Cells

The liver is the primary organ responsible for regulating LDL-C levels through the LDL receptor (LDLR) pathway.

Table 3: In Vitro Modulation of LDL Uptake in Hepatic Cells

| Compound | Cell Type | Concentration | Effect on LDL Uptake | Effect on LDLR Expression | Effect on PCSK9 Expression | Reference |

| Urolithin A | HepG2 | 20–160 μM (24h) | Increased | Increased (cell surface) | Not specified | [3] |

| Urolithin B | HepG2 | 20–160 μM (24h) | Increased | Increased (cell surface) | Not specified | [3] |

| Berberine | HepG2 | Not specified | Increased | Increased | No decrease | [3] |

II. In Vivo Effects of LDL and Hypercholesterolemia

In vivo studies, primarily in animal models and human clinical trials, have established a causal link between elevated LDL-C and the development of cardiovascular disease.

Animal Models

Animal models of hypercholesterolemia, such as ApoE-/- mice, have been instrumental in understanding the systemic consequences of high LDL levels.

Table 4: In Vivo Effects of Hypercholesterolemia in Animal Models

| Model | Observation | Implication | Reference |

| ApoE-/- mice | Delayed wound closure and decreased wound angiogenesis | Impaired tissue repair and neovascularization | [5] |

Human Studies

Human studies have focused on the dose-response relationship between dietary cholesterol and plasma LDL-C, as well as the efficacy of LDL-lowering therapies.

Table 5: Effects of Dietary Cholesterol and Therapeutic Intervention on LDL-C in Humans

| Study Type | Intervention | Population | Key Finding | Reference |

| Dose-Response Study | Increasing dietary cholesterol | Healthy young men | Plasma total and LDL cholesterol increased linearly. | [9] |

| Observational Study | High-cholesterol diet (6 months) | Healthy adults | Modest 8.3% increase in LDL cholesterol. | [10] |

| Clinical Trial | Dietary Supplement (Monacolin K) | Patients with mild-to-moderate hypercholesterolemia | 23.3% - 25.6% reduction in LDL-C. | [4] |

| Clinical Trial (Gene Editing) | VERVE-101 (CRISPR-based therapy targeting PCSK9) | Patients with heterozygous familial hypercholesterolemia | Up to 55% reduction in LDL-C with a single infusion. | [11][12] |

| Clinical Trial (Gene Editing) | VERVE-102 | Patients with familial hypercholesterolemia and/or premature coronary artery disease | Average of 53% reduction in LDL, with up to 69% reduction in the highest dose group. | [13] |

III. Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human Aortic Endothelial Cells (HAECs), Human Coronary Artery Endothelial Cells (HCAEC), THP-1 (human monocytic cell line), HepG2 (human liver cancer cell line).

-

Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) with appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

LDL Preparation and Modification: LDL is typically isolated from human plasma by ultracentrifugation. Oxidized LDL (oxLDL) can be prepared by incubation with copper sulfate. Acetylated LDL (AcLDL) is prepared by reacting LDL with acetic anhydride.

-

Treatment: Cells are incubated with specified concentrations of native LDL, oxLDL, or other test compounds for defined periods.

LDL Uptake Assay

-

Principle: To quantify the cellular uptake of LDL, fluorescently labeled LDL (e.g., DiI-LDL) is used.

-

Procedure:

-

Cells are seeded in culture plates and allowed to adhere.

-

Cells are incubated with DiI-LDL in serum-free media for a specified time.

-

Cells are washed to remove unbound DiI-LDL.

-

The amount of internalized DiI-LDL is quantified by fluorescence microscopy or a fluorescence plate reader.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: To measure the expression levels of target genes (e.g., LDLR, PCSK9).[3]

-

Procedure:

-

Total RNA is extracted from treated and control cells.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., β-actin).[3]

-

IV. Signaling Pathways and Experimental Workflows

LDL Receptor-Mediated Endocytosis

This pathway is the primary mechanism for clearing LDL from the circulation.

References

- 1. udshealth.com [udshealth.com]

- 2. LDL: The "Bad" Cholesterol: MedlinePlus [medlineplus.gov]

- 3. An in vitro investigation of the effects of urolithins A and B on low-density lipoprotein uptake and its regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LDL-cholesterol lowering effect of a new dietary supplement: an open label, controlled, randomized, cross-over clinical trial in patients with mild-to-moderate hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LDL induces cholesterol loading and inhibits endothelial proliferation and angiogenesis in Matrigels: correlation with impaired angiogenesis during wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of oxidized LDL on in vitro proliferation and spontaneous motility of human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro effect of myeloperoxidase oxidized LDL on THP-1 derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different cellular traffic of LDL-cholesterol and acetylated LDL-cholesterol leads to distinct reverse cholesterol transport pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Dose-Response Study of the Effects of Dietary Cholesterol on Fasting and Postprandial Lipid and Lipoprotein Metabolism in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texilajournal.com [texilajournal.com]

- 11. A single infusion of a gene-editing medicine may control inherited high LDL cholesterol | American Heart Association [newsroom.heart.org]

- 12. williamhaseltine.com [williamhaseltine.com]

- 13. livescience.com [livescience.com]

In-Depth Technical Guide: Cellular Targets and Binding Affinity of LDL-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDL-IN-1 is a synthetic cinnamic acid derivative that has demonstrated notable biological activities relevant to the field of cardiovascular disease research, specifically in the context of atherosclerosis. This technical guide provides a comprehensive overview of the known cellular targets and binding affinity of this compound, based on the seminal research in this area. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Core Cellular Targets and Bioactivity

This compound exhibits a dual mechanism of action, functioning as both an antioxidant and an enzyme inhibitor. Its primary cellular targets and associated bioactivities are:

-

Inhibition of Copper-Mediated Low-Density Lipoprotein (LDL) Oxidation: this compound acts as an antioxidant, preventing the oxidative modification of LDL particles, a key event in the initiation and progression of atherosclerosis.

-

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT): The compound inhibits the activity of two isoforms of ACAT, namely ACAT-1 and ACAT-2. These enzymes are responsible for the esterification of cholesterol, a critical step in foam cell formation within atherosclerotic plaques.

Binding Affinity and Quantitative Data

The inhibitory potency of this compound against its targets has been quantified, providing key data for its characterization.[1]

| Target/Process | IC50 Value |

| Copper-Mediated LDL Oxidation | 52 µM |

| Acyl-CoA:Cholesterol Acyltransferase-1 (ACAT-1) | ~60 µM |

| Acyl-CoA:Cholesterol Acyltransferase-2 (ACAT-2) | ~60 µM |

| Table 1: Summary of this compound IC50 Values |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Protocol 1: Copper-Mediated LDL Oxidation Assay

This assay is designed to assess the antioxidant capacity of a compound by measuring its ability to inhibit the copper-induced oxidation of LDL.

1. LDL Isolation:

- Human LDL (density = 1.019–1.063 g/mL) is isolated from the plasma of healthy donors by sequential ultracentrifugation.

- The isolated LDL is dialyzed against a phosphate-buffered saline (PBS) solution containing EDTA to prevent premature oxidation.

2. Oxidation Induction:

- A solution of LDL (typically 100 µg/mL) in PBS is incubated in the presence of a copper (II) sulfate (CuSO₄) solution (typically 5-10 µM).

- The test compound, this compound, is added at various concentrations to the LDL solution prior to the addition of CuSO₄.

3. Monitoring Oxidation:

- The kinetics of LDL oxidation are monitored by measuring the formation of conjugated dienes, a product of lipid peroxidation. This is done by continuously monitoring the change in absorbance at 234 nm using a spectrophotometer.

- The lag time, which is the time before the rapid propagation of oxidation, is determined for each concentration of the inhibitor.

4. Data Analysis:

- The IC50 value is calculated as the concentration of this compound that produces a 50% inhibition of LDL oxidation compared to a control sample without the inhibitor.

Protocol 2: ACAT-1 and ACAT-2 Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of ACAT-1 and ACAT-2.

1. Enzyme Source:

- Microsomes are prepared from cells overexpressing human ACAT-1 or ACAT-2. Common cell lines for this purpose include insect cells (e.g., Sf9) or mammalian cells (e.g., CHO or HEK293).

2. Assay Reaction:

- The reaction mixture contains the microsomal preparation (as the enzyme source), a radiolabeled substrate such as [¹⁴C]oleoyl-CoA, and an acceptor substrate, cholesterol, usually delivered in a detergent solution.

- This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at a range of concentrations.

3. Incubation and Extraction:

- The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C for a specific period.

- The reaction is stopped, and the lipids are extracted using a solvent system such as chloroform:methanol.

4. Product Quantification:

- The extracted lipids are separated by thin-layer chromatography (TLC).

- The amount of radiolabeled cholesteryl oleate formed is quantified using a scintillation counter or phosphorimager.

5. Data Analysis:

- The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.

- The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling and Experimental Workflow Diagrams

Caption: LDL Oxidation and Inhibition by this compound.

Caption: ACAT Inhibition by this compound and Assay Workflow.

References

An In-depth Technical Guide to LDL-IN-1 and its Role in Cholesterol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDL-IN-1, also identified as 4-hydroxycinnamic acid (L-phenylalanine methyl ester) amide, is a synthetic cinnamic acid derivative with multifaceted therapeutic potential in the management of dyslipidemia and atherosclerosis. This technical guide provides a comprehensive overview of this compound, focusing on its dual mechanism of action: the inhibition of copper-mediated low-density lipoprotein (LDL) oxidation and the modulation of intracellular cholesterol esterification through the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) enzymes. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes its mechanistic pathways.

Quantitative Data Summary

The biological activities of this compound have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC₅₀) and other relevant quantitative data.

| Biological Target/Process | IC₅₀ / Concentration | Assay Type | Reference |

| Copper-mediated LDL oxidation | 52 µM | In vitro antioxidant assay | [1] |

| Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) | ~60 µM | In vitro enzyme inhibition assay | [1] |

| Acyl-CoA:cholesterol acyltransferase-2 (ACAT-2) | ~60 µM | In vitro enzyme inhibition assay | [1] |

| Inhibition of HDL particle size decrease | 307 µM | In vitro lipoprotein metabolism assay | [1] |

Mechanism of Action

This compound exerts its effects on cholesterol metabolism through two primary, synergistic pathways:

-

Inhibition of LDL Oxidation: Oxidized LDL (oxLDL) is a key player in the pathogenesis of atherosclerosis. It is readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. This compound acts as an antioxidant, directly inhibiting the copper-mediated oxidation of LDL particles. This action helps to preserve the native structure and function of LDL, preventing its atherogenic modification.

-

Inhibition of ACAT-1 and ACAT-2: Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. There are two isoforms of ACAT: ACAT-1, which is ubiquitously expressed, and ACAT-2, which is primarily found in the liver and intestines. By inhibiting both ACAT-1 and ACAT-2, this compound reduces the storage of cholesterol within cells, including macrophages in the arterial wall. This can lead to a decrease in foam cell formation and may also reduce the absorption of dietary cholesterol and the secretion of cholesterol-rich lipoproteins from the liver.

The dual action of this compound—preventing the formation of atherogenic oxLDL and limiting cholesterol storage in vascular cells—positions it as a promising candidate for anti-atherosclerotic therapy.

Signaling and Mechanistic Pathways

The following diagrams illustrate the key pathways influenced by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the biological activities of this compound. The following sections outline the general protocols for the key experiments cited.

Inhibition of Copper-Mediated LDL Oxidation

Objective: To determine the antioxidant capacity of this compound by measuring its ability to inhibit the oxidation of LDL induced by copper ions.

Methodology:

-

LDL Isolation: Human LDL is isolated from the plasma of healthy donors by sequential ultracentrifugation.

-

Oxidation Induction: A solution of isolated LDL in phosphate-buffered saline (PBS) is incubated with a solution of copper sulfate (CuSO₄) at 37°C.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the LDL solution at various concentrations prior to the addition of CuSO₄. A control group without the inhibitor is also prepared.

-

Monitoring Oxidation: The extent of LDL oxidation is monitored over time by measuring the formation of thiobarbituric acid reactive substances (TBARS) or the increase in absorbance at 234 nm due to the formation of conjugated dienes.

-

Data Analysis: The percentage of inhibition of LDL oxidation is calculated for each concentration of this compound, and the IC₅₀ value is determined.

ACAT-1 and ACAT-2 Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of ACAT-1 and ACAT-2.

Methodology:

-

Enzyme Source: Microsomes containing ACAT-1 or ACAT-2 are prepared from cultured cells (e.g., HepG2 cells for ACAT-2) or tissues known to express high levels of the respective isoforms.

-

Assay Reaction: The enzyme source is incubated in a reaction buffer containing a cholesterol substrate and radiolabeled [¹⁴C]oleoyl-CoA.

-

Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is run in parallel.

-

Lipid Extraction: After incubation, the reaction is stopped, and the lipids are extracted using a solvent system (e.g., chloroform:methanol).

-

Quantification: The extracted lipids are separated by thin-layer chromatography (TLC), and the band corresponding to cholesteryl [¹⁴C]oleate is quantified using a scintillation counter.

-

Data Analysis: The percentage of ACAT inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined for each isoform.

Conclusion

This compound is a promising small molecule with a dual mechanism of action that favorably modulates key pathways in cholesterol metabolism and atherosclerosis. Its ability to inhibit both LDL oxidation and ACAT activity suggests a potential for comprehensive anti-atherosclerotic effects. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility in cardiovascular diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the discovery of novel therapies for hyperlipidemia and atherosclerosis.

References

Preliminary Research on the Efficacy of Novel Low-Density Lipoprotein (LDL) Inhibitors: A Technical Guide

Disclaimer: The specific compound "LDL-IN-1" was not identified in the available research literature. This document serves as an in-depth technical guide on the core principles and methodologies for evaluating the preliminary efficacy of a hypothetical novel low-density lipoprotein inhibitor, referred to herein as this compound, based on established and emerging therapeutic strategies.

This whitepaper is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the data presentation, experimental protocols, and key biological pathways relevant to the preclinical and early clinical assessment of novel LDL-lowering therapies.

Quantitative Data Presentation

The efficacy of a novel LDL inhibitor is primarily assessed by its ability to reduce circulating LDL cholesterol (LDL-C) levels. The following tables summarize representative data from preclinical and clinical studies of various classes of LDL-lowering agents, which can serve as a benchmark for evaluating a new chemical entity like this compound.

Table 1: Preclinical Efficacy of LDL-Lowering Therapies in Non-Human Primates

| Therapeutic Class | Target | Route of Administration | LDL-C Reduction (%) | Duration of Effect |

| Gene Therapy (CRISPR-based) | PCSK9 | Single Infusion | Up to 69%[1] | Up to 476 days[1] |

| Gene Silencer (CRISPR-based) | PCSK9 | Single Dose | >50%[2] | >515 days[2] |

| Gene Editing Therapy | ANGPTL3 | Single Infusion | ~50% (at highest dose)[3][4] | At least 60 days[3][4] |

| Gene Editing Therapy | APOC3 | Single Dose | Saturated hepatocyte editing | Not specified[2] |

Table 2: Clinical Efficacy of LDL-Lowering Therapies in Humans

| Therapeutic Class | Target | Phase | Route of Administration | LDL-C Reduction (%) |

| Gene Therapy (CRISPR-based) | PCSK9 | Phase I | Single Infusion | 55% (at highest dose)[1] |

| Gene Editing Therapy (CRISPR-Cas9) | ANGPTL3 | Phase I | Single Infusion | Nearly 50%[3][4] |

| Oral Medication (Enlicitide) | PCSK9 | Phase III | Daily Oral | 58% (at 24 weeks)[5] |

| Gene Editing Therapy (VERVE-102) | PCSK9 | Clinical Trial | Single Infusion | Up to 69%[6][7] |

| Statin Therapy | HMG-CoA Reductase | Meta-analysis | Daily Oral | ~20% per 1 mmol/L reduction[8] |

| Ezetimibe | NPC1L1 | Meta-analysis | Daily Oral | Not specified |

| PCSK9 Inhibitors | PCSK9 | Meta-analysis | Injection | Not specified |

Experimental Protocols

The evaluation of a novel LDL inhibitor involves a series of well-defined experimental protocols, progressing from in vitro assays to in vivo animal models and ultimately to human clinical trials.

2.1. In Vitro Validation

-

Target Engagement Assays: Initial experiments would confirm the binding of this compound to its putative target (e.g., PCSK9, HMG-CoA reductase). This can be achieved through techniques like surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA).

-

Cell-Based Assays: Human hepatocyte cell lines (e.g., HepG2) are cultured and treated with this compound. The expression of the LDL receptor (LDLR) on the cell surface is quantified using flow cytometry or Western blotting. A successful inhibitor would lead to increased LDLR expression. Cellular uptake of fluorescently labeled LDL can also be measured to assess functional activity.

2.2. Preclinical In Vivo Evaluation

-

Animal Models: Murine models, particularly those with genetic modifications to better reflect human lipid metabolism (e.g., LDLR knockout mice, humanized PCSK9 mice), are commonly used. Non-human primates are also critical for evaluating efficacy and safety due to their closer physiological resemblance to humans.[1][2]

-

Dosing and Administration: this compound would be administered via a clinically relevant route (e.g., oral gavage, subcutaneous injection, or intravenous infusion). A dose-ranging study is conducted to determine the optimal dose for efficacy with minimal side effects.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Blood samples are collected at multiple time points post-administration to measure the concentration of this compound (PK) and its effect on LDL-C and other lipid parameters (PD).

-

Tissue Analysis: At the end of the study, tissues such as the liver are harvested to assess target engagement, protein expression, and any potential off-target effects or toxicity.

2.3. Clinical Trial Protocol (Phase I)

-

Study Design: A first-in-human, dose-escalation study is conducted in a small cohort of healthy volunteers or patients with hypercholesterolemia.[1][3]

-

Objectives: The primary objective is to assess the safety and tolerability of single and multiple ascending doses of this compound. Secondary objectives include evaluating the PK and PD (LDL-C lowering) of the investigational drug.

-

Inclusion/Exclusion Criteria: Participants are selected based on specific criteria, including age, baseline LDL-C levels, and overall health status.[1][5]

-

Assessments: Safety is monitored through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including liver function tests). Blood samples are collected to measure LDL-C, total cholesterol, triglycerides, and HDL-C at specified intervals.[3][4]

Visualization of Pathways and Workflows

3.1. LDL Cholesterol Metabolism and Points of Therapeutic Intervention

References

- 1. williamhaseltine.com [williamhaseltine.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. First-in-human trial of CRISPR gene-editing therapy safely lowered cholesterol, triglycerides | American Heart Association [newsroom.heart.org]

- 4. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]

- 5. A new cholesterol-lowering pill shows promise in clinical trials [sciencenews.org]

- 6. ‘This is revolutionary!’: Breakthrough cholesterol treatment can cut levels by 69% after one dose | BBC Science Focus Magazine [sciencefocus.com]

- 7. livescience.com [livescience.com]

- 8. Efficacy and safety of lowering LDL cholesterol in older patients: a systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"experimental protocol for using LDL-IN-1"

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LDL-IN-1 is a novel investigational small molecule designed to modulate low-density lipoprotein (LDL) metabolism. Elevated levels of LDL cholesterol are a major risk factor for the development of atherosclerotic cardiovascular disease.[1] this compound presents a potential therapeutic avenue by targeting key pathways involved in LDL uptake and clearance. These application notes provide detailed protocols for in vitro and in vivo studies to characterize the efficacy and mechanism of action of this compound.

Mechanism of Action (Proposed)

This compound is hypothesized to function by enhancing the cellular uptake of LDL cholesterol. It is proposed to act by promoting the recycling of the LDL receptor (LDLR) to the cell surface, thereby increasing the capacity of cells, primarily hepatocytes, to clear circulating LDL from the bloodstream. This mechanism is distinct from statins, which inhibit cholesterol synthesis.

Caption: Proposed mechanism of this compound action.

Quantitative Data Summary

In Vitro: Dose-Response of this compound on LDL Uptake

| Concentration (µM) | LDL Uptake (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 0.1 | 115 | 6.1 |

| 1 | 145 | 7.3 |

| 10 | 180 | 8.5 |

| 100 | 185 | 8.9 |

In Vivo: Effect of this compound on Plasma Lipids in a Hypercholesterolemic Mouse Model